N-(2-Bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a small molecule identified through virtual screening efforts targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). [] PPARγ is a nuclear receptor involved in lipid metabolism, glucose homeostasis, and inflammatory responses, making it a target for diseases like type 2 diabetes and certain cancers. [] N-(2-Bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a novel chemical scaffold distinct from other known PPARγ ligands, potentially offering new avenues for drug development. []
While its precise mechanism of action remains to be fully elucidated, N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to bind with high affinity to the ligand-binding domain (LBD) of PPARγ. [] This interaction subsequently activates PPARγ, as demonstrated by a time-resolved fluorescence resonance energy transfer (TR-FRET) activation reporter assay. []
The primary application of N-(2-bromo-4,6-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, as identified in the research, is its potential as a novel scaffold for developing PPARγ agonists. [] Demonstrating high affinity binding and activation of PPARγ, this compound could lead to new therapeutic options for diseases like type 2 diabetes, where PPARγ agonists play a role in improving insulin sensitivity. [] Furthermore, its unique structure compared to existing PPARγ ligands might offer improved selectivity and potentially fewer side effects. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2